molecular formula C50H71N15O11S B13391822 H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH

Cat. No.: B13391822
M. Wt: 1090.3 g/mol
InChI Key: ZKBNJKUZBFBIKV-UHFFFAOYSA-N
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Description

Adrenocorticotropic hormone (4-11), also known as Acth (4-11), is a peptide fragment derived from the larger adrenocorticotropic hormone. This hormone is produced by the anterior pituitary gland and plays a crucial role in the body’s response to stress by stimulating the adrenal glands to release cortisol. Acth (4-11) is particularly interesting due to its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acth (4-11) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of Acth (4-11) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acth (4-11) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or delivery properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide structure.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be employed to break disulfide bonds, allowing for further modifications.

    Substitution: Amino acid residues within the peptide can be substituted using various reagents to alter its properties.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For instance, oxidation can lead to the formation of disulfide-stabilized peptides, while substitution can result in peptides with altered biological activity or stability .

Scientific Research Applications

Acth (4-11) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Acth (4-11) is used as a model peptide for studying peptide synthesis, folding, and stability. Its well-defined structure and biological activity make it an ideal candidate for various experimental studies .

Biology

In biological research, Acth (4-11) is used to investigate the mechanisms of hormone action and receptor binding. It serves as a tool for studying the interactions between peptides and their receptors, providing insights into the molecular basis of hormone signaling .

Medicine

Medically, Acth (4-11) has potential therapeutic applications in the treatment of conditions related to adrenal insufficiency and stress-related disorders. Its ability to stimulate cortisol release makes it a valuable candidate for developing new treatments for these conditions .

Industry

In the industrial sector, Acth (4-11) is used in the development of diagnostic assays and therapeutic formulations. Its stability and biological activity make it suitable for various applications, including drug delivery systems and biomarker discovery .

Mechanism of Action

Acth (4-11) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding triggers a cascade of intracellular signaling events, leading to the production and release of cortisol. The primary signaling pathway involves the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins involved in cortisol synthesis .

Comparison with Similar Compounds

Acth (4-11) can be compared to other peptide fragments derived from adrenocorticotropic hormone, such as Acth (1-24) and Acth (1-39). While all these peptides share a common origin, they differ in their length and specific biological activities.

Similar Compounds

Uniqueness of Acth (4-11)

Acth (4-11) is unique due to its shorter length and specific sequence, which allows for targeted studies of its biological activity and receptor interactions. Its distinct properties make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C50H71N15O11S

Molecular Weight

1090.3 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,55,59)(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)

InChI Key

ZKBNJKUZBFBIKV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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